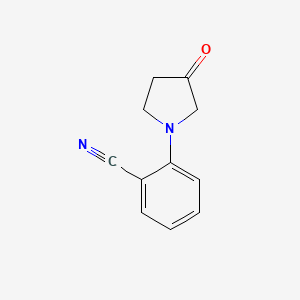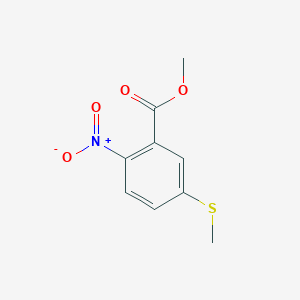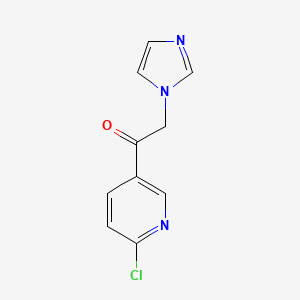![molecular formula C14H17BrN4O3 B13869906 tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a naphthyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Bromine and Methoxy Groups: The bromine and methoxy groups are introduced through halogenation and methylation reactions, respectively.
Formation of the Carbamate Group: The final step involves the reaction of the naphthyridine derivative with tert-butyl isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the naphthyridine ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving naphthyridine derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound with different functional groups.
4-tert-Butylbenzoyl chloride: A compound with a similar tert-butyl group but different core structure.
tert-Butyl (4-bromobutyl)carbamate: A compound with a similar bromine and carbamate group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its naphthyridine core, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17BrN4O3 |
|---|---|
Molekulargewicht |
369.21 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate |
InChI |
InChI=1S/C14H17BrN4O3/c1-14(2,3)22-13(20)19-18-9-7-16-8-5-6-10(21-4)17-12(8)11(9)15/h5-7,18H,1-4H3,(H,19,20) |
InChI-Schlüssel |
VXPYWPUBZXHHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC1=CN=C2C=CC(=NC2=C1Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)



![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)



